(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a cycloheptyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the Cycloheptyl Group: The protected amino acid is then subjected to a cyclization reaction to introduce the cycloheptyl group. This can be achieved through various methods, including intramolecular cyclization or the use of cycloheptyl halides.
Final Deprotection: The benzyloxycarbonyl protecting group is removed under mild acidic conditions, such as treatment with hydrogen chloride in methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cycloheptyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a cycloheptyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-methylacetic acid: Contains a methyl group instead of a cycloheptyl group.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cycloheptylacetic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-cycloheptyl-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(14-10-6-1-2-7-11-14)18-17(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIUQFTXXBHUPI-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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